Benzoyl azide, 4-chloro- Benzoyl azide, 4-chloro-
Brand Name: Vulcanchem
CAS No.: 21368-28-5
VCID: VC21295928
InChI: InChI=1S/C7H4ClN3O/c8-6-3-1-5(2-4-6)7(12)10-11-9/h1-4H
SMILES: C1=CC(=CC=C1C(=O)N=[N+]=[N-])Cl
Molecular Formula: C7H4ClN3O
Molecular Weight: 181.58 g/mol

Benzoyl azide, 4-chloro-

CAS No.: 21368-28-5

Cat. No.: VC21295928

Molecular Formula: C7H4ClN3O

Molecular Weight: 181.58 g/mol

* For research use only. Not for human or veterinary use.

Benzoyl azide, 4-chloro- - 21368-28-5

Specification

CAS No. 21368-28-5
Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
IUPAC Name 4-chlorobenzoyl azide
Standard InChI InChI=1S/C7H4ClN3O/c8-6-3-1-5(2-4-6)7(12)10-11-9/h1-4H
Standard InChI Key BKVXLJAGUKAXTN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)N=[N+]=[N-])Cl
Canonical SMILES C1=CC(=CC=C1C(=O)N=[N+]=[N-])Cl

Introduction

Chemical Identity and Structure

Basic Properties

Benzoyl azide, 4-chloro- is an organic compound with the chemical formula C₇H₄ClN₃O and a molecular weight of 181.58 g/mol . This compound is registered under the CAS number 21368-28-5 and is commonly referred to as 4-chlorobenzoyl azide in scientific literature . The compound features several important physicochemical properties that determine its behavior in various chemical reactions and applications.

Table 1: Physicochemical Properties of Benzoyl azide, 4-chloro-

PropertyValue
Molecular FormulaC₇H₄ClN₃O
Molecular Weight181.58 g/mol
CAS Registry Number21368-28-5
XLogP33.4
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Topological Polar Surface Area31.4 Ų
Heavy Atom Count12
Complexity217

Structural Characteristics

The molecular structure of benzoyl azide, 4-chloro- is characterized by an azide functional group (-N₃) attached to a carbonyl carbon, which is connected to a benzene ring containing a chlorine substituent at the para position . The geometry between the nitrogen atoms in the azide functional group is approximately linear, while the geometry between the nitrogen and the carbonyl carbon exhibits a trigonal planar configuration . This specific structural arrangement contributes significantly to the compound's chemical reactivity.

Synthesis Methods

Direct Synthesis from Carboxylic Acids

One effective method for synthesizing benzoyl azide, 4-chloro- involves the direct conversion of 4-chlorobenzoic acid using a triphenylphosphine-trichloroisocyanuric acid-sodium azide system . This synthetic approach offers several advantages including mild reaction conditions and good yields. The reaction typically proceeds at room temperature and can be completed within 60-90 minutes depending on specific conditions.

The synthesis protocol involves:

  • Reaction of 4-chlorobenzoic acid with triphenylphosphine (TPP) and trichloroisocyanuric acid (TCCA)

  • Addition of sodium azide (NaN₃)

  • Purification through washing with cold distilled water

  • Isolation through short silica-gel column chromatography

Reaction Mechanism and Influencing Factors

The mechanism for the formation of benzoyl azide, 4-chloro- is influenced by the electronic properties of the aromatic substituents. The chlorine atom at the para position, being an electron-withdrawing group, increases the acidity of the carboxylic acid group, facilitating the formation of reaction intermediates .

Research has demonstrated that aromatic carboxylic acids with electron-withdrawing groups (such as the chloro group) require shorter reaction times compared to those with electron-donating groups. For instance, 4-chlorobenzoic acid produces the corresponding acyl azide more quickly than 4-methoxybenzoic acid under identical reaction conditions .

The reaction efficiency is also affected by solvent choice and temperature. Dichloromethane at room temperature has been identified as the optimal condition for this synthesis, as higher temperatures can lead to undesired Curtius rearrangement products .

Chemical Reactivity and Behavior

Click Chemistry Applications

Benzoyl azide, 4-chloro- plays a significant role in click chemistry, particularly in azide-alkyne cycloaddition reactions that produce 1,2,3-triazoles . The azide functionality in this compound reacts with terminal alkynes under specific catalytic conditions to form triazole derivatives with defined regiochemistry. This reaction is highly valued in synthetic chemistry due to its efficiency, selectivity, and the mild conditions under which it occurs.

The cycloaddition reaction follows this general pathway:

  • The terminal alkyne reacts with the azide group of benzoyl azide, 4-chloro-

  • A 1,3-dipolar cycloaddition occurs

  • The resulting 1,2,3-triazole incorporates both the 4-chlorobenzoyl moiety and the alkyne component

Curtius Rearrangement

Another important reactivity feature of benzoyl azide, 4-chloro- is its ability to undergo Curtius rearrangement. This reaction involves the thermal decomposition of the acyl azide to form an isocyanate with the release of nitrogen gas . The reaction typically requires elevated temperatures and can occur in refluxing solvents such as acetonitrile or dichloromethane.

The Curtius rearrangement proceeds as follows:

  • Thermal activation of benzoyl azide, 4-chloro-

  • Loss of nitrogen (N₂)

  • Formation of 4-chlorophenyl isocyanate

  • Potential further reactions of the isocyanate with nucleophiles

This reactivity pattern makes benzoyl azide, 4-chloro- a valuable synthetic intermediate for the preparation of various nitrogen-containing compounds, including carbamates, ureas, and amides.

Applications in Research and Industry

The diverse reactivity profile of benzoyl azide, 4-chloro- makes it valuable across multiple scientific and industrial applications. Its use extends to pharmaceutical research, materials science, and bioconjugation chemistry .

In pharmaceutical research, the compound serves as an intermediate in the synthesis of biologically active molecules, particularly those containing the triazole motif. The 1,2,3-triazole ring system has gained significant attention due to its stability under metabolic conditions and its ability to participate in hydrogen bonding, making it a valuable pharmacophore in drug design .

In materials science, benzoyl azide, 4-chloro- contributes to the development of functional materials through click chemistry approaches. These materials may exhibit specific properties depending on the molecular architecture achieved through controlled cycloaddition reactions .

The compound also plays a role in Friedel-Crafts acylation and alkylation processes. The azide group acts as an electron-withdrawing substituent, influencing the direction of electrophilic aromatic substitution reactions. Combined with the chlorine substituent, which directs to ortho/para positions, these electronic effects result in specific substitution patterns on the aromatic ring .

Related Compounds and Comparative Analysis

Structural Analogues

Several compounds share structural similarities with benzoyl azide, 4-chloro-, including other aryl azides and benzoyl derivatives. Understanding these relationships helps contextualize the compound's chemical behavior.

Table 2: Comparison of Benzoyl azide, 4-chloro- with Related Compounds

CompoundFormulaKey DifferencesUnique Features
4-Chlorophenyl azideC₆H₄ClN₃Lacks carbonyl groupSimpler aryl azide structure
4-Chlorobenzoyl chlorideC₇H₄Cl₂OContains -COCl instead of -CON₃Precursor in some syntheses
Benzoyl azideC₇H₅N₃OLacks chlorine substituentLess electronically influenced reactivity
4-Nitrobenzoyl azideC₇H₄N₄O₃Contains -NO₂ instead of -ClFaster reaction kinetics in synthesis

Synthetic Precursors

4-Chlorobenzoyl chloride (C₇H₄Cl₂O, CAS: 122-01-0) serves as an important synthetic precursor to benzoyl azide, 4-chloro-. This acid chloride can react with sodium azide to produce the desired azide compound . 4-Chlorobenzoyl chloride itself is a colorless liquid with a melting point of 12-14°C and a boiling point of 222°C . Its reactivity with water results in hydrolysis, while it remains soluble in common organic solvents such as alcohol, ether, and acetone .

The toxicological profile of 4-chlorobenzoyl chloride has been investigated, with studies revealing potential effects on the thymus, kidney, and stomach at high doses. The no observed adverse effect level (NOAEL) for repeated oral dosing has been determined to be 100 mg/kg body weight per day in male and female rats .

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